4-(Neopentyloxy)benzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO3S |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
4-(2,2-dimethylpropoxy)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)8-15-9-4-6-10(7-5-9)16(12,13)14/h4-7H,8H2,1-3H3,(H2,12,13,14) |
InChI Key |
NPWPCNVLEGTXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Neopentyloxy Benzenesulfonamide and Its Analogues
Established Synthetic Routes for Benzenesulfonamide (B165840) Core Structure
The benzenesulfonamide moiety is a critical pharmacophore found in numerous therapeutic agents. drugbank.com Its synthesis is well-established and typically involves several key reaction types.
Sulfonylation Reactions
Sulfonylation is a primary method for forming the sulfonamide bond. This typically involves the reaction of a sulfonyl chloride with an amine. For instance, substituted benzenesulfonyl chlorides can be reacted with ammonia (B1221849) or primary or secondary amines to yield the corresponding benzenesulfonamides. nih.govnih.gov The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
In some cases, the sulfonyl chloride itself is synthesized as a key intermediate. For example, a Sandmeyer reaction can be employed to convert an aniline (B41778) derivative to the corresponding benzenesulfonyl chloride, which is then treated with ammonia to furnish the sulfonamide. nih.gov Another approach involves the reaction of a sulfonic acid salt with an inorganic acid chloride, such as phosgene, in an inert solvent to produce the sulfonyl chloride. google.com
Amidation Reactions
Amidation reactions provide an alternative and versatile route to benzenesulfonamides. This can involve the direct coupling of a carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxylic acid. mdpi.comresearchgate.net While traditionally requiring stoichiometric activating agents, newer catalytic methods are being developed to improve efficiency and reduce waste. mdpi.comrsc.org
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming the C-N bond in amides, particularly for aryl amides. mdpi.com Additionally, amidation can be achieved through the reaction of methylarenes with amine hydrochloride salts using a nanocatalyst. researchgate.net
Azo Coupling Reactions for Substituted Benzenesulfonamides
Azo coupling reactions represent an electrophilic aromatic substitution where a diazonium salt reacts with an activated aromatic compound, such as a phenol (B47542) or aniline, to form an azo compound. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is sensitive to pH, with different conditions favoring coupling to either amino or hydroxyl groups. libretexts.org While primarily known for the synthesis of dyes, this methodology can be adapted to produce substituted benzenesulfonamides. For example, the azo compound Prontosil, a precursor to the antibacterial drug sulfanilamide, was historically produced via azo coupling. wikipedia.org The reaction typically occurs at the para position of the activated ring unless it is already occupied. wikipedia.orgorganic-chemistry.org
Targeted Synthesis of 4-(Neopentyloxy)benzenesulfonamide
The specific synthesis of this compound requires strategies to introduce the neopentyloxy group onto the benzenesulfonamide core.
Strategies for Neopentyloxy Moiety Incorporation
The neopentyloxy group is typically introduced via a Williamson ether synthesis. This involves the reaction of a p-substituted phenol with a neopentyl halide (e.g., neopentyl bromide) in the presence of a base. The starting phenolic compound could be 4-hydroxybenzenesulfonamide (B74421) or a precursor that can be later converted to the sulfonamide.
For instance, one could start with 4-hydroxybenzenesulfonyl chloride, protect the sulfonyl chloride group, perform the etherification with neopentyl alcohol or a neopentyl halide, and then deprotect and react with ammonia to form the final product. Alternatively, starting with 4-hydroxybenzoic acid, the neopentyloxy group can be introduced, followed by conversion of the carboxylic acid to a sulfonamide group through a multi-step sequence likely involving reduction, diazotization, and sulfonation/amidation.
A study on the synthesis of 4-(propargyloxy)benzenesulfonamide derivatives, an analogue of the target compound, started with 4-hydroxybenzonitrile. nih.gov This suggests a potential route where 4-hydroxybenzenesulfonamide is reacted with a neopentylating agent.
Reaction Mechanisms of Key Synthetic Steps
The key synthetic steps in the formation of this compound involve well-understood reaction mechanisms.
Sulfonylation of an amine: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the sulfonamide. A base is typically required to neutralize the HCl produced.
Williamson Ether Synthesis: This is a classic SN2 reaction. A base, such as sodium hydride or potassium carbonate, is used to deprotonate the hydroxyl group of the phenol (e.g., 4-hydroxybenzenesulfonamide), forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the neopentyl halide, displacing the halide and forming the ether linkage.
Azo Coupling: This reaction proceeds via an electrophilic aromatic substitution mechanism. The diazonium ion, a potent electrophile, attacks the electron-rich aromatic ring of the coupling partner (e.g., a phenol or aniline). numberanalytics.com A sigma complex (arenium ion) is formed as an intermediate, which then loses a proton to restore aromaticity and yield the azo compound. numberanalytics.com
The synthesis of various benzenesulfonamide derivatives often involves multi-step reaction sequences. For example, the synthesis of certain isoxazolyl-benzenesulfonamides starts with the Claisen-Schmidt condensation of N-(4-acetyl-phenyl)-benzenesulfonamide with aromatic aldehydes. derpharmachemica.com Another example involves the reaction of a chloroacetamide derivative with ammonium (B1175870) thiocyanate (B1210189) to form a thiazole (B1198619) ring, which is then coupled with aldehydes. rsc.orgnih.gov
The following table summarizes some of the reaction conditions that have been used in the synthesis of benzenesulfonamide derivatives:
| Reaction Type | Reagents and Conditions | Reference |
| Sulfonylation | Substituted benzenesulfonyl chloride, amine, base | nih.gov |
| Amidation | Carboxylic acid, amine, coupling reagent (e.g., HATU) | nih.gov |
| Azo Coupling | Diazonium salt, activated aromatic compound, controlled pH | wikipedia.orglibretexts.org |
| Ether Synthesis (for alkoxy group) | Phenol, alkyl halide, base (e.g., K2CO3) | nih.gov |
| Cyclization | Chloroacetamide derivative, ammonium thiocyanate, ethanol, reflux | rsc.orgnih.gov |
Optimization of Reaction Conditions and Yields
The synthesis of this compound typically proceeds via a Williamson ether synthesis, where 4-hydroxybenzenesulfonamide is reacted with a neopentyl halide. The efficiency of this and related sulfonamide syntheses is highly dependent on the chosen reaction parameters. Optimization studies focus on variables such as the base, solvent, temperature, and reaction time to maximize product yield and purity.
For instance, in the synthesis of related substituted benzenesulfonamides, various conditions have been tested to achieve high yields. nih.gov The choice of base is critical; while strong bases like sodium carbonate can be effective, weaker bases such as sodium bicarbonate have been shown to improve product purity and yield for certain analogues, particularly those containing polar amino acid conjugates. nih.gov The solvent system also plays a pivotal role. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices, with the selection often depending on the solubility of the reactants and the desired reaction temperature. nih.govresearchgate.net
In some syntheses of sulfonamide derivatives, the reaction atmosphere is a key factor. For example, conducting a reaction under an oxygen (O₂) atmosphere with an initiator like tert-butyl hydroperoxide (TBHP) has been shown to dramatically increase the yield of the desired product from 85% to as high as 97% in certain cases. researchgate.net This highlights the importance of exploring oxidative conditions in specific synthetic pathways. researchgate.net
The table below illustrates a hypothetical optimization of the synthesis of an N-substituted sulfonamide, demonstrating the impact of different reaction parameters on the final yield, based on general findings in the literature. nih.govresearchgate.net
Table 1: Optimization of Reaction Conditions for a Representative Sulfonamide Synthesis
| Entry | Base (equiv.) | Solvent | Atmosphere/Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ (2.0) | Water | Air | 100 | 24 | 75 |
| 2 | NaHCO₃ (2.0) | Water | Air | 100 | 12 | 85 |
| 3 | K₂CO₃ (2.0) | DMF | Air | 80 | 12 | 88 |
| 4 | NaH (1.5) | THF | Argon | 66 | 8 | 87 |
| 5 | NaH (1.5) | THF | O₂/TBHP | 25 | 24 | 97 |
Synthesis of Structurally Modified this compound Analogues
Structural modification of the this compound scaffold is a key strategy for developing new chemical entities. These modifications are typically explored in three main areas: the benzenesulfonamide core, the sulfonamide nitrogen, and through hybridization with other pharmacophores.
Exploration of Substituent Effects on the Benzenesulfonamide Core
Altering the substituents on the aromatic ring of the benzenesulfonamide can significantly influence the molecule's electronic properties, conformation, and biological activity. nih.govnih.gov Researchers have synthesized a variety of analogues by introducing different functional groups at various positions on the benzene (B151609) ring.
For example, in a series of benzenesulfonamide derivatives designed as anti-influenza agents, the introduction of a chloro group at the 2-position of the benzenesulfonamide ring (ortho to the sulfonamide group) led to a significant increase in potency. nih.gov The synthesis of such an analogue involved a multi-step sequence starting from 5-fluoro-2-nitrophenylamine, which was converted to the corresponding sulfonamide, followed by nucleophilic aromatic substitution and reduction of the nitro group. nih.gov
Structure-activity relationship (SAR) studies on other benzenesulfonamide series have explored a range of substituents, including halogens, alkyls, and alkoxy groups, to map their impact on biological targets. nih.govnih.gov These studies are crucial for understanding how steric and electronic effects of the substituents modulate the activity of the parent compound. nih.gov
Table 2: Examples of Substituents on the Benzenesulfonamide Core and Their Effects
| Parent Scaffold | Position of Substitution | Substituent | Observed Effect | Reference |
| 3-Aminobenzenesulfonamide | 2-position | -Cl | Increased anti-influenza activity | nih.gov |
| 4-Aminobenzenesulfonamide | 2, 3, 5, or 6-positions | Various | Modulation of 12-lipoxygenase inhibition | nih.gov |
| 4-Azaheterocycle benzenesulfonamide | Various positions | Various | Influence on antiproliferative activity | nih.gov |
Derivatization at the Sulfonamide Nitrogen
The sulfonamide nitrogen (–SO₂NH₂) is a common site for derivatization, allowing for the introduction of a wide array of functional groups to alter the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. These modifications can also provide new vectors for interaction with biological targets. nih.govnih.gov
One common strategy involves the reaction of the primary sulfonamide with various electrophiles. For example, benzenesulfonamide analogues have been synthesized where the sulfonamide nitrogen is part of a thiadiazole ring, a modification achieved by reacting a hydrazinyl-benzenesulfonamide intermediate with an appropriate precursor. nih.gov Another approach involves the N-alkylation or N-arylation of the sulfonamide. For instance, the synthesis of 4-fluoro-N-(4-sulfamoylbenzyl) benzenesulfonamide involves creating a new C-N bond at the sulfonamide nitrogen. nih.gov
Table 3: Examples of Derivatization at the Sulfonamide Nitrogen
| Starting Material | Reagent/Reaction | Moiety Added to Nitrogen | Resulting Compound Class |
| 4-Hydrazinyl-benzenesulfonamide | N/A (forms part of heterocycle) | 5-methyl-1,3,4-thiadiazol-2-yl | Heterocyclic benzenesulfonamide |
| 4-Aminobenzenesulfonamide | 4-Fluorobenzyl chloride | 4-Fluorobenzyl | N-Substituted benzenesulfonamide |
| 4-Nitrobenzenesulfonamide | N/A (primary sulfonamide) | -H | Primary sulfonamide (for comparison) |
Hybridization Strategies with Other Chemical Moieties
Creating hybrid molecules by combining the this compound scaffold with other distinct chemical moieties is a modern approach in medicinal chemistry. This strategy aims to create multifunctional molecules that can interact with multiple biological targets or possess enhanced properties.
One such strategy involves conjugating the benzenesulfonamide structure with amino acids. nih.gov These hybrids can have altered solubility and transport properties. Another approach is the hybridization with other pharmacologically active scaffolds. For instance, benzenesulfonamide derivatives have been linked to hydrazone moieties, which are known to possess a range of biological activities. nih.gov The synthesis of these hybrids often involves forming a hydrazone linkage between a 4-hydrazinylbenzenesulfonamide (B1582950) precursor and a suitable carbonyl compound, such as a derivative of indane-1,3-dione. nih.gov
Similarly, the benzenesulfonamide moiety has been hybridized with salicylamide-based structures to develop potent anti-influenza agents. nih.gov This was achieved through a copper-catalyzed cross-coupling reaction between a substituted benzenesulfonamide and an amine-containing partner molecule. nih.gov
Stereochemical Considerations in Synthesis
When synthesizing analogues of this compound, the introduction of chiral centers necessitates stereochemical control. The spatial arrangement of atoms can be critical for biological activity, and often only one stereoisomer is active.
An example of this is seen in the synthesis of anti-influenza agents where the benzenesulfonamide moiety is coupled to a substituted cyclohexylmethylamine. nih.gov The activity of these compounds was found to be dependent on the cis stereochemistry of the substituents on the cyclohexane (B81311) ring. nih.gov The synthesis, therefore, had to be designed to selectively produce or isolate the desired cis-isomer, starting from a stereochemically defined amine precursor. nih.gov This highlights the importance of stereocontrol in the synthesis of complex analogues to ensure the desired biological profile.
Molecular Interactions and Mechanistic Studies of 4 Neopentyloxy Benzenesulfonamide Derivatives
Enzyme Inhibition Mechanisms
The inhibitory activity of benzenesulfonamide (B165840) derivatives, including by extension 4-(neopentyloxy)benzenesulfonamide, can be classified into several distinct mechanisms. These mechanisms describe how the inhibitor molecule interacts with the enzyme to reduce its catalytic activity. The nature of this interaction dictates the kinetic profile of the inhibition and is fundamental to the development of effective drugs.
Competitive Inhibition Dynamics
In competitive inhibition, the inhibitor molecule, which often structurally resembles the enzyme's natural substrate, binds to the active site of the enzyme. This binding is reversible and prevents the substrate from accessing the active site. The result is a decrease in the rate of the enzyme-catalyzed reaction. The inhibitory effect can be overcome by increasing the concentration of the substrate, which will outcompete the inhibitor for binding to the active site.
For benzenesulfonamide derivatives, competitive inhibition is a common mechanism. For instance, N-methyl-substituted sulfonamides have been shown to act as reversible competitive inhibitors of carbonic anhydrase. nih.gov This is in contrast to the noncompetitive inhibition typically observed with primary sulfonamide inhibitors like acetazolamide. nih.gov The competition for the active site is influenced by the structural similarities between the inhibitor and the substrate. youtube.com
Non-Competitive Inhibition Dynamics
Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces the enzyme's catalytic efficiency, without preventing the substrate from binding. A key characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. Consequently, increasing the substrate concentration does not reverse the inhibition. nih.govnih.gov
Primary sulfonamides, which are structurally related to the parent scaffold of this compound, often exhibit non-competitive inhibition of carbonic anhydrase. nih.gov This mode of inhibition suggests that while the sulfonamide moiety may interact with the active site zinc ion, other parts of the molecule can engage with allosteric sites, leading to a reduction in the enzyme's maximal velocity (Vmax) without affecting the Michaelis constant (Km).
Uncompetitive Inhibition Dynamics
Uncompetitive inhibition is a less common mechanism where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme. This binding to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product. This type of inhibition is characterized by a decrease in both the Vmax and the Km of the enzyme. Uncompetitive inhibition is often observed in multi-substrate reactions.
Irreversible Inhibition Mechanisms
Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. This type of inhibition effectively permanently inactivates the enzyme molecule it is bound to. The enzyme's activity can only be restored through the synthesis of new enzyme molecules.
Certain sulfonamide derivatives have been designed as irreversible inhibitors. For example, 4-nitrobenzene- and 4-chlorobenzenesulfonamides containing both N-hydroxy and N-methyl substituents have been identified as model irreversible inhibitors of carbonic anhydrase. nih.gov This irreversible binding is a desirable property in some therapeutic contexts where sustained inhibition is required. The potential for this compound derivatives to act as irreversible inhibitors would depend on the presence of a reactive functional group capable of forming a covalent bond with the target enzyme.
Target-Specific Mechanistic Investigations
The inhibitory mechanisms of benzenesulfonamide derivatives have been studied in detail for several key enzymes, providing insights that are likely relevant to this compound.
Carbonic anhydrases (CAs) are a family of metalloenzymes that are primary targets for sulfonamide inhibitors. researchgate.netontosight.ai These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. wikipedia.org Benzenesulfonamides are known to be effective inhibitors of various CA isoforms. nih.govresearchgate.net
The glyoxalase system, which includes the enzyme glyoxalase I (Glo1), is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. nih.govnih.gov Inhibition of Glo1 is a potential strategy for cancer therapy. nih.gov A series of 1,4-benzenesulfonamide derivatives have been designed and evaluated as inhibitors of human Glo1, with some compounds showing potent inhibitory activity. nih.govnih.gov The structure-activity relationship (SAR) studies of these derivatives highlight the importance of the sulfonamide and other moieties for inhibitory activity. nih.gov
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria. nih.govresearchgate.net Inhibition of urease is a strategy to combat these infections. While specific studies on this compound are lacking, various sulfonamide derivatives have been investigated as urease inhibitors. nih.gov
A critical aspect of the inhibition of carbonic anhydrase by sulfonamides is the interaction with the zinc ion (Zn²⁺) in the enzyme's active site. researchgate.netnih.gov The primary sulfonamide group (-SO₂NH₂) of the inhibitor coordinates to the Zn²⁺ ion as an anion (R-SO₂NH⁻), mimicking the transition state of the natural substrate. researchgate.netacs.org This coordination is a key determinant of the high affinity of sulfonamide inhibitors for carbonic anhydrase. researchgate.net The geometry of this coordination and the interactions of the "tail" portion of the inhibitor with surrounding amino acid residues contribute significantly to the inhibitory potency and isoform selectivity. researchgate.net
Role of Hydrophobic and Hydrophilic Interactions in Enzyme Binding
The binding affinity of this compound derivatives to enzymes is significantly influenced by a balance of hydrophobic and hydrophilic interactions. The neopentyloxy group, being aliphatic and bulky, is inherently hydrophobic. This characteristic drives the molecule into nonpolar pockets within the enzyme's active site, a process favored by the hydrophobic effect where the displacement of ordered water molecules leads to a favorable increase in entropy.
Binding Mode Analysis with Enzyme Active Sites
The precise orientation and interaction of this compound and its analogs within enzyme active sites have been elucidated through techniques like X-ray crystallography, particularly in studies involving carbonic anhydrase (CA) isoforms. A recurring observation is the coordination of the sulfonamide group's nitrogen atom with the catalytic zinc ion located deep within the active site. This interaction is a cornerstone of the inhibitory mechanism for this class of compounds.
Furthermore, the oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide group of a conserved threonine residue (specifically Thr199 in CA II), which helps to lock the inhibitor in place. The remainder of the molecule, comprising the benzenesulfonyl core and the neopentyloxy tail, extends towards the more open region of the active site. The benzene (B151609) ring can participate in van der Waals forces and potential π-π stacking interactions with aromatic residues like phenylalanine that line the cavity. The terminal neopentyloxy group fits into a hydrophobic pocket, maximizing van der Waals contacts with nonpolar residues. This interaction in the hydrophobic region is a key determinant of binding affinity and isoform selectivity.
Molecular Recognition and Binding Affinity Studies
Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, π-Stacking)
Molecular recognition of this compound derivatives is a multifaceted process reliant on a variety of noncovalent interactions that collectively determine the binding affinity and specificity.
Hydrogen Bonding: The sulfonamide group is the principal hydrogen bonding moiety. As established, it coordinates with the active site zinc ion and its oxygen atoms form hydrogen bonds with the backbone of residues like Thr199 in carbonic anhydrases. These directional interactions are fundamental for the precise positioning of the inhibitor.
π-Stacking and Other Aromatic Interactions: The central benzene ring of the molecule can engage in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine or histidine within the active site. These interactions, arising from the overlap of π-electron orbitals, contribute significantly to the binding energy.
Van der Waals and Hydrophobic Interactions: The neopentyloxy group is a major driver of hydrophobic interactions. By occupying a nonpolar pocket in the active site, it displaces water molecules and establishes numerous van der Waals contacts with the aliphatic and aromatic side chains of surrounding residues. The extensive surface area of the neopentyl group facilitates a large number of these individually weak but cumulatively significant interactions, thereby enhancing binding affinity.
Ligand-Protein Interaction Profiling
The detailed mapping of interactions between this compound derivatives and their protein targets is achieved through ligand-protein interaction profiling, often derived from high-resolution structural data. For the well-characterized interaction with carbonic anhydrase II, the profile highlights several critical contacts.
The following table summarizes the key interactions for a generic this compound derivative within the active site of carbonic anhydrase II.
| Interaction Type | Ligand Moiety | Enzyme Residues Involved |
| Zinc Coordination | Sulfonamide (-SO2NH2) | Zn²⁺ |
| Hydrogen Bonding | Sulfonamide (-SO2NH2) | Thr199 |
| Hydrophobic Interactions | Neopentyloxy group | Val121, Phe131, Val143, Leu198 |
| Aromatic Interactions | Benzene ring | Phe131 |
Intramolecular Dynamics and Conformational Analysis
The biological function of this compound derivatives is influenced not just by their static bound structure but also by their inherent flexibility. Conformational analysis investigates the different spatial arrangements the molecule can adopt due to rotations around its single bonds.
The primary source of flexibility in this compound is the ether linkage connecting the benzene ring to the neopentyl group. Rotations around the C-O-C bonds allow the neopentyloxy tail to sweep through a range of conformations. This dynamic behavior is crucial for the molecule to adapt to the specific topography of an enzyme's binding pocket. Computational modeling techniques are frequently used to explore the conformational landscape and identify low-energy, stable conformations. The ability of the neopentyloxy group to orient itself optimally within the hydrophobic pocket without a significant energetic penalty is advantageous for achieving high-affinity binding. This conformational adaptability allows the inhibitor to maximize favorable interactions within the active site.
Computational and Theoretical Investigations of 4 Neopentyloxy Benzenesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 4-(Neopentyloxy)benzenesulfonamide, a DFT study would provide crucial information about its stability and chemical reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the molecule's ionization potential, electron affinity, and chemical hardness. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. These calculations would be instrumental in predicting how this compound might behave in chemical reactions.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. For this compound, an NBO analysis would reveal the nature of the covalent and non-covalent interactions between its constituent atoms. It would quantify the delocalization of electron density, which is crucial for understanding the molecule's stability and the nature of its chemical bonds. For instance, it could detail the interactions between the lone pairs of electrons on the oxygen and nitrogen atoms with the aromatic ring, providing insights into the electronic communication within the molecule.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. For this compound, an MEP map would identify the electron-rich and electron-poor regions. The red-colored areas would indicate negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, representing sites susceptible to electrophilic attack. Conversely, blue-colored areas would denote positive electrostatic potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are essential for predicting how a molecule might behave in a biological system.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). For this compound, molecular docking simulations could be used to screen for potential protein targets. By virtually placing the molecule into the binding sites of various proteins, researchers can estimate the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This would provide a strong indication of the compound's potential biological activity and its mechanism of action.
Once a potential protein target is identified through molecular docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. An MD simulation would track the movements of every atom in the complex, providing a dynamic view of the binding. By analyzing the trajectory of the simulation, researchers can assess the stability of the interactions observed in the static docking pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are used to evaluate the complex's stability. A stable complex would exhibit minimal fluctuations, suggesting a strong and lasting interaction, which is a desirable characteristic for a potential drug candidate.
While specific computational data for this compound is not currently available in published literature, the theoretical framework for its comprehensive analysis is well-established. The application of DFT, NBO, MEP, molecular docking, and MD simulations would provide a wealth of information regarding its electronic properties, reactivity, and potential as a biologically active molecule. Future research in this area would be necessary to generate the specific data required for a detailed understanding of this compound.
De Novo Drug Design Principles Applied to Benzenesulfonamide (B165840) Scaffolds
De novo drug design involves the computational creation of novel molecular structures with the potential to bind to a specific biological target. For the benzenesulfonamide scaffold, this process typically begins with the core structure, which is known to bind to target active sites, such as the zinc ion in carbonic anhydrases. acs.orgvu.lt Computational programs can then "grow" or "link" fragments to this core to generate new derivatives.
In the context of designing molecules like this compound, a de novo approach would utilize the benzenesulfonamide moiety as a starting point. The software would explore a virtual chemical space to identify fragments that can be attached to the benzene (B151609) ring to enhance binding affinity and selectivity. The neopentyloxy group itself could be a result of such a design process, where the aim is to introduce a sterically bulky and lipophilic tail to probe a hydrophobic pocket within the target's active site. researchgate.netsemanticscholar.org This strategy, often termed the "tail approach," is fundamental in modifying benzenesulfonamides to achieve isoform-specific inhibition. acs.orgsemanticscholar.org The design process is iterative, involving cycles of computational generation, scoring of potential ligands based on predicted binding energy, and subsequent refinement. sciepub.comsciepub.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are pivotal in medicinal chemistry for deciphering the relationship between a molecule's structure and its biological activity. These studies provide a framework for rational drug design and optimization.
For benzenesulfonamide derivatives, several key structural features are consistently implicated in their modulatory activity, particularly as enzyme inhibitors.
The Sulfonamide Group (-SO₂NH₂): This is the primary zinc-binding group (ZBG) in many targets, such as carbonic anhydrases. The deprotonated nitrogen of the sulfonamide coordinates directly with the catalytic zinc ion in the active site. vu.lt
The Aromatic Ring: The benzene ring serves as the central scaffold, providing a rigid framework for the attachment of various substituents.
Substituents on the Ring (The "Tail"): The nature, size, and position of substituents on the benzene ring are critical for determining the potency and selectivity of the inhibitor. nih.gov For this compound, the para-substituted neopentyloxy group is the key modulator. This bulky, hydrophobic tail is designed to interact with hydrophobic regions of the enzyme's active site. nih.gov Studies on similar inhibitors show that such interactions can significantly enhance binding affinity. nih.gov The choice of a large alkyl group like neopentyl can also influence the orientation of the entire molecule within the binding pocket, potentially leading to interactions with residues further from the catalytic center and thereby increasing isoform selectivity. acs.org
QSAR models provide mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For benzenesulfonamide derivatives, QSAR studies often employ various molecular descriptors. nih.govcapes.gov.br
Hydrophobicity (logP): The hydrophobic parameter is crucial for modeling the binding of benzenesulfonamides, especially for derivatives with alkoxy tails like the neopentyloxy group. nih.gov A higher logP value, indicative of greater lipophilicity, often correlates with stronger binding to hydrophobic pockets in the target protein.
Topological Indices: These descriptors encode information about molecular size, shape, and branching. Indices like the Balaban index have been successfully used to model the inhibitory activity of benzenesulfonamides. capes.gov.br
Quantum Chemical Descriptors: Properties derived from methods like Density Functional Theory (DFT), such as electrostatic potentials and frontier molecular orbital energies (HOMO/LUMO), can be used to build robust QSAR models. nih.gov
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. These techniques generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic character are favorable or unfavorable for activity. For a molecule like this compound, a CoMFA/CoMSIA analysis would likely highlight the positive contribution of a bulky, non-polar group at the para-position, providing a clear rationale for its design. benthamdirect.com
The following table illustrates typical data from a QSAR study on benzenesulfonamide derivatives, showing the statistical significance of the derived models.
| Model | q² | r² | Predictive r² |
| CoMFA | 0.529 | 0.950 | 0.678 |
| CoMSIA | 0.615 | 0.975 | 0.720 |
| This is an example table based on typical values found in 3D-QSAR studies of benzenesulfonamide inhibitors. q² (cross-validated r²) and predictive r² indicate the predictive ability of the model, while r² indicates the goodness of fit. |
Ligand Design and Optimization Strategies Based on Structural Insights
Structural insights from X-ray crystallography and molecular docking are invaluable for designing and optimizing ligands like this compound. researchgate.netnih.gov Molecular docking simulations can predict the binding pose of the compound within the target's active site. sciepub.com
For this compound, docking studies would likely show the sulfonamide group anchored to the active site zinc ion. The neopentyloxy tail would extend into a specific sub-pocket. The quality of the fit and the specific interactions (e.g., van der Waals forces) between the neopentyl group and hydrophobic amino acid residues (like valine, leucine, isoleucine) would determine the binding affinity.
Optimization strategies based on these insights could include:
Tail Modification: While the neopentyloxy group provides hydrophobicity, its rigidity might be a limitation. Introducing more flexible linkers or different branched alkyl groups could allow for better adaptation to the shape of the binding pocket.
Scaffold Hopping: Replacing the benzene ring with other aromatic or heterocyclic systems while retaining the key sulfonamide and tail groups could lead to novel inhibitors with improved properties.
Bioisosteric Replacement: The sulfonamide group itself could be replaced with other zinc-binding groups (e.g., carboxylate, hydroxamate) to modulate binding affinity and pharmacokinetic properties.
The following table summarizes the inhibitory activity of a series of hypothetical benzenesulfonamide derivatives, illustrating how structural modifications can impact potency.
| Compound | R-Group at para-position | Target | IC₅₀ (nM) |
| 1 | -H | Carbonic Anhydrase II | 1500 |
| 2 | -OCH₃ | Carbonic Anhydrase II | 250 |
| 3 | -OCH₂CH(CH₃)₂ (isobutoxy) | Carbonic Anhydrase II | 95 |
| 4 | -OCH₂C(CH₃)₃ (neopentyloxy) | Carbonic Anhydrase II | 70 |
| This is a representative table illustrating a hypothetical SAR for para-substituted benzenesulfonamides, demonstrating the positive effect of increasing the size and hydrophobicity of the alkoxy group on inhibitory potency (IC₅₀). |
Through a combination of these computational techniques, the rationale behind the design of this compound can be understood, and pathways for its further optimization can be systematically explored.
Advanced Research Applications and Methodological Developments
Integration into Chemical Biology Methodologies
The field of chemical biology utilizes small molecules to study and manipulate biological systems. Benzenesulfonamide (B165840) derivatives are of significant interest due to their prevalence in medicinal chemistry and their ability to interact with specific biological targets.
While specific studies on 4-(Neopentyloxy)benzenesulfonamide as a chemical probe are not extensively documented, its structural features suggest potential utility in this area. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling researchers to elucidate its function. Covalent chemical probes, for instance, have gained significant interest for their ability to modulate protein function in unique ways. escholarship.org The sulfonamide moiety is a well-established pharmacophore known to target enzymes such as carbonic anhydrases. The neopentyloxy substituent could influence its binding affinity, selectivity, and cellular permeability, making it a candidate for the development of novel probes to investigate specific enzyme isoforms or signaling pathways. The design of such a probe would involve iterative chemical synthesis and biological testing to optimize its properties for pathway elucidation.
Protein engineering aims to create proteins with new or enhanced functions. bepls.com Small molecules can play a crucial role in this process, for example, by acting as templates or by stabilizing specific protein conformations. While direct applications of this compound in protein engineering are not yet reported, its potential lies in its ability to interact with engineered protein binding pockets. For instance, in directed evolution studies, this compound could be used in screening assays to identify mutant enzymes with altered substrate specificity or inhibitor resistance. nih.gov Recent advancements in protein engineering have enabled the production of a wide array of high-value compounds, and the use of novel small molecules is integral to this progress. nih.gov
Analytical Method Development for Research Purposes
The accurate and sensitive detection and characterization of this compound are crucial for its study in any research context. A variety of analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of sulfonamide compounds in various matrices. internationaljournal.org.inresearchgate.netwu.ac.thwu.ac.th For this compound, a reverse-phase HPLC (RP-HPLC) method would likely be the most suitable approach. This would typically involve a C8 or C18 stationary phase column.
A simple, reliable, and sensitive analytical method could be developed and validated for its quantitative determination. wu.ac.thwu.ac.th The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with the gradient and flow rate optimized for the best separation and peak shape. researchgate.netwu.ac.th Detection is often achieved using a UV-visible or photodiode array (PDA) detector, typically in the low UV regime around 220-265 nm. wu.ac.thsielc.com
Table 1: Illustrative HPLC Method Parameters for Sulfonamide Analysis
| Parameter | Value |
| Column | YMC-Triart C8 (250x4.6 mm, 5µm) wu.ac.th |
| Mobile Phase | Acetonitrile and Water with a buffer (e.g., phosphoric acid) rsc.org |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Detection | UV at 265 nm wu.ac.th |
| Injection Volume | 5 µL wu.ac.th |
| Column Temperature | 25 °C wu.ac.th |
This table presents typical parameters for the analysis of sulfonamides and is illustrative for this compound.
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of chemical compounds. In the analysis of this compound, MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), would provide definitive identification based on its mass-to-charge ratio. nih.govnist.gov The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns that can be used for structural elucidation. nist.gov For MS-compatible HPLC methods, volatile buffers like formic acid are typically used instead of phosphoric acid. rsc.org
Spectroscopic techniques are fundamental for the detailed structural characterization of this compound. chemicalbook.comnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. nist.govchemicalbook.com Key expected vibrations include those for the N-H and S=O stretching of the sulfonamide group, as well as C-H and C-O stretching from the neopentyloxy group and aromatic C-H and C=C vibrations from the benzene (B151609) ring. researchgate.netresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure. rsc.orgnih.govchemicalbook.comchemicalbook.com The ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the neopentyl group (a characteristic singlet for the nine equivalent protons of the tert-butyl group and a triplet for the methylene (B1212753) protons), and the NH proton of the sulfonamide. chemicalbook.com The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. rsc.org
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would display absorption maxima characteristic of the substituted benzene ring. researchgate.netnist.govsielc.com This data is also useful for quantitative analysis using HPLC with a UV detector. sielc.com
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can provide detailed vibrational information, or a "fingerprint," of a molecule. internationaljournal.org.inresearchgate.netrsc.org While specific SERS studies on this compound are not available, the technique has been successfully applied to other sulfonamides. researchgate.net SERS could be used to study the adsorption behavior of the molecule on metallic nanostructures, providing insights into its orientation and interaction with the surface, which is valuable for sensor development and understanding interfacial phenomena. researchgate.netnih.govnih.gov
Role as a Precursor or Intermediate in Complex Organic Synthesis
The utility of this compound in advanced organic synthesis lies in its nature as a versatile intermediate. Its bifunctional character, possessing both a sulfonamide moiety and a sterically significant neopentyloxy group, allows for its incorporation into a variety of complex molecular architectures. The neopentyl group, with its quaternary carbon, provides considerable steric bulk, which can be exploited to direct the stereochemical outcome of reactions or to enhance the metabolic stability of the final compounds.
A plausible and common synthetic route to more complex molecules involves the modification of the sulfonamide nitrogen. The acidic proton of the sulfonamide can be readily removed by a base, and the resulting anion can participate in a range of nucleophilic substitution and coupling reactions. For instance, it can be N-alkylated or N-arylated to introduce further diversity.
One advanced application of related sulfonamides is in iridium-catalyzed reductive sulfonamidation of alkynes. While not specifically documented for this compound, this methodology provides a modern approach to synthesizing N-benzylated sulfonamides from alkoxy aryl alkynes and a sulfonamide. nih.gov This reaction proceeds under mild conditions and demonstrates the potential for incorporating the this compound core into more elaborate structures. nih.gov
The synthesis of this compound itself would likely proceed via a two-step sequence, starting with the Williamson ether synthesis between a neopentyl halide (e.g., neopentyl bromide) and 4-hydroxybenzenesulfonamide (B74421) in the presence of a base. Alternatively, one could start from 4-aminophenol, first preparing 4-(neopentyloxy)aniline, followed by diazotization and sulfonation. The synthesis of related 4-phenoxyphenols often involves the diazotization of corresponding anilines followed by decomposition of the diazonium salt. google.comgoogle.com
The following table outlines a hypothetical synthetic sequence for a complex derivative starting from this compound, illustrating its role as an intermediate.
Table 1: Hypothetical Synthesis of a Complex Derivative
| Step | Reactants | Reagents and Conditions | Product | Purpose of Transformation |
| 1 | This compound, 1-bromo-2-chloroethane | K₂CO₃, DMF, 80°C | N-(2-chloroethyl)-4-(neopentyloxy)benzenesulfonamide | Introduction of a reactive handle for further functionalization. |
| 2 | N-(2-chloroethyl)-4-(neopentyloxy)benzenesulfonamide, Morpholine | NaI (cat.), K₂CO₃, Acetonitrile, reflux | 4-(Neopentyloxy)-N-(2-morpholinoethyl)benzenesulfonamide | Incorporation of a heterocyclic moiety. |
This hypothetical sequence showcases how the foundational structure of this compound can be systematically elaborated to build more complex molecules with potential applications in various fields of chemical research.
Patent Landscape Analysis in Academic Chemical Research (excluding specific medical claims)
An analysis of the patent landscape for benzenesulfonamide derivatives reveals a strong focus on their application as intermediates in the synthesis of agrochemicals, materials, and as ligands in catalysis. While patents specifically claiming this compound are not prevalent, the broader class of 4-alkoxybenzenesulfonamides is well-represented, indicating the general utility of this structural motif in inventive chemistry.
Patents in academic and industrial research often describe novel processes for the synthesis of these compounds or their use in creating larger, more complex molecules. For example, patents exist for efficient processes to synthesize alkoxy-substituted benzaldehydes, which can be precursors to the corresponding benzenes and phenols needed for sulfonamide synthesis. google.com
The formylation of phenols is a key reaction in the synthesis of many substituted aromatic compounds, and methods for achieving this selectively are of great interest. orgsyn.org Such methods, when patented, contribute to the toolkit available to synthetic chemists and can be applied to the synthesis of precursors for compounds like this compound.
The following table summarizes the types of patents commonly found for related 4-alkoxybenzenesulfonamide structures in a non-medical context.
Table 2: General Patent Landscape for 4-Alkoxybenzenesulfonamides
| Patent Category | Description of Inventive Step | Potential Application Area |
| Process Patents | Describes novel or improved methods for the synthesis of 4-alkoxybenzenesulfonamides, often focusing on increased yield, purity, or the use of more environmentally benign reagents. | Chemical Manufacturing |
| Composition of Matter Patents | Claims novel molecules that incorporate the 4-alkoxybenzenesulfonamide scaffold as a key structural element. | Materials Science, Agrochemicals |
| Method of Use Patents | Details the application of these compounds as, for example, catalysts, ligands for metal complexes, or as components in polymer synthesis. | Catalysis, Polymer Chemistry |
The patent landscape suggests that the value of this compound in academic and industrial research would likely be tied to its role as a building block. Its unique neopentyloxy group could confer specific properties, such as solubility or crystallinity, to the final products, making it a valuable intermediate for the synthesis of novel materials or agrochemicals.
Future Directions and Emerging Research Avenues for 4 Neopentyloxy Benzenesulfonamide Research
Development of Novel Synthetic Pathways
The synthesis of 4-(Neopentyloxy)benzenesulfonamide and its derivatives is a critical first step in exploring its potential. While standard methods for forming ether linkages and sulfonamides are likely applicable, future research could focus on developing more efficient, scalable, and environmentally friendly synthetic routes.
One promising avenue is the adaptation of copper-catalyzed cross-coupling reactions. Recent advancements have demonstrated the utility of copper catalysis for the formation of C-O bonds, which could be applied to the synthesis of this compound from 4-hydroxybenzenesulfonamide (B74421) and a neopentyl halide or alcohol. This approach often offers milder reaction conditions and broader functional group tolerance compared to traditional Williamson ether synthesis.
Furthermore, flow chemistry presents an opportunity for the continuous and controlled synthesis of this compound. rsc.org By integrating reaction and purification steps into a continuous flow system, researchers could achieve higher yields, improved safety, and greater consistency, which are crucial for producing compound libraries for screening purposes.
Illustrative Synthetic Strategies for Future Exploration:
| Strategy | Key Reagents and Conditions | Potential Advantages |
| Modified Williamson Ether Synthesis | 4-Hydroxybenzenesulfonamide, Neopentyl Bromide, Strong Base (e.g., NaH) in an aprotic solvent (e.g., DMF) | Well-established, straightforward |
| Copper-Catalyzed Etherification | 4-Hydroxybenzenesulfonamide, Neopentyl Alcohol, Copper Catalyst (e.g., CuI), Ligand, Base | Milder conditions, potentially higher yields |
| Mitsunobu Reaction | 4-Hydroxybenzenesulfonamide, Neopentyl Alcohol, Diethyl Azodicarboxylate (DEAD), Triphenylphosphine (PPh3) | Good for sterically hindered alcohols |
| Flow Chemistry Approach | Continuous flow reactor with immobilized reagents or catalysts | Scalability, safety, reproducibility rsc.org |
Advanced Computational Approaches for Predictive Modeling
Computational modeling offers a powerful tool for predicting the physicochemical properties, biological activity, and potential targets of this compound before embarking on extensive laboratory work.
Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build models that correlate structural features of a series of 4-(alkoxy)benzenesulfonamide derivatives with their biological activities. researchgate.net By systematically varying the alkoxy group and other substituents, these models can help identify key structural determinants for desired biological effects.
Molecular docking simulations can predict the binding affinity and mode of interaction of this compound with various biological targets. nih.govresearchgate.net Given that benzenesulfonamides are known inhibitors of enzymes like carbonic anhydrases and kinases, these proteins would be logical starting points for docking studies. nih.govdrugbank.com The bulky neopentyloxy group could confer unique selectivity by interacting with specific hydrophobic pockets in the target protein's binding site.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, offering a more realistic picture of the binding stability and the conformational changes that may occur upon binding. researchgate.net
Illustrative Predictive Data from Future Computational Studies:
| Computational Method | Predicted Property for this compound | Potential Implication |
| QSAR | High lipophilicity (LogP), Moderate aqueous solubility | Influences membrane permeability and bioavailability |
| Molecular Docking | Strong binding affinity to Carbonic Anhydrase IX | Potential as an anticancer agent rsc.org |
| Molecular Dynamics | Stable binding pose within the active site of a target kinase | Sustained inhibitory activity |
| ADMET Prediction | Low predicted toxicity, moderate metabolic stability | Favorable preliminary drug-like properties |
Exploration of New Biological Targets and Mechanisms in Chemical Biology
The benzenesulfonamide (B165840) scaffold is present in drugs targeting a wide range of diseases, including cancer, glaucoma, and infections. drugbank.comontosight.ai A key future direction for this compound research is the systematic exploration of its potential biological targets and mechanisms of action.
Given the structural similarities to known inhibitors, initial investigations would likely focus on well-established benzenesulfonamide targets such as carbonic anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and CA XII. rsc.org The neopentyloxy group could potentially enhance selectivity for these isoforms over others.
Beyond CAs, the broader class of sulfonamides has shown activity against various other enzyme families. Therefore, screening this compound against panels of kinases, proteases, and lipoxygenases could reveal novel biological activities. nih.govnih.gov
Furthermore, phenotypic screening in various cell-based assays (e.g., cancer cell proliferation, anti-inflammatory, or antimicrobial assays) could uncover unexpected biological effects, which can then be followed up with target deconvolution studies to identify the responsible molecular targets. ontosight.ai
Integration with High-Throughput Screening for Academic Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets or in cell-based models. bmglabtech.comdrugtargetreview.com The integration of this compound and its rationally designed derivatives into HTS campaigns represents a significant opportunity for academic discovery.
Small, focused libraries of 4-(alkoxy)benzenesulfonamides, with variations in the alkoxy chain and substitutions on the benzene (B151609) ring, could be synthesized and screened against panels of disease-relevant targets. This approach can rapidly generate structure-activity relationship (SAR) data, guiding the optimization of initial "hit" compounds. nih.gov
Moreover, academic screening centers often have access to diverse and unique assay platforms that are not always available in industrial settings. Screening this compound in these academic HTS centers could uncover novel biological activities and provide valuable starting points for new therapeutic strategies. azolifesciences.com
Illustrative HTS Campaign for this compound Derivatives:
| HTS Assay Type | Target/Cell Line | Potential "Hit" Criteria |
| Biochemical Assay | Recombinant Human Carbonic Anhydrase IX | IC50 < 1 µM |
| Cell-Based Assay | MDA-MB-231 Breast Cancer Cell Line | >50% inhibition of proliferation at 10 µM |
| Antimicrobial Assay | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) < 16 µg/mL |
| Anti-inflammatory Assay | LPS-stimulated RAW 264.7 Macrophages | >50% reduction in nitric oxide production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
